5-Hydroxy-DL-tryptophan ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-DL-tryptophan ethyl ester is a derivative of 5-Hydroxytryptophan (5-HTP), a naturally occurring amino acid. This compound is synthesized by esterifying 5-Hydroxy-DL-tryptophan with ethanol. 5-Hydroxy-DL-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, playing a crucial role in regulating mood, sleep, and other physiological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-DL-tryptophan ethyl ester typically involves the esterification of 5-Hydroxy-DL-tryptophan with ethanol. This reaction can be catalyzed by acidic or basic conditions. For example, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation, chemical synthesis, and extraction from natural sources. Microbial fermentation is favored due to its efficiency and lower environmental impact. Chemical synthesis, although more complex and costly, is also employed to meet market demands .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-DL-tryptophan ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Hydroxy-DL-tryptophan aldehyde.
Reduction: Formation of 5-Hydroxy-DL-tryptophan alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-DL-tryptophan ethyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in neurotransmitter synthesis and regulation.
Medicine: Investigated for its potential therapeutic effects in treating depression, insomnia, and migraines.
Industry: Utilized in the production of dietary supplements and psychotropic drugs
Wirkmechanismus
5-Hydroxy-DL-tryptophan ethyl ester exerts its effects by being converted into serotonin in the body. This conversion involves the decarboxylation of 5-Hydroxy-DL-tryptophan by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxytryptophan (5-HTP): The parent compound, used similarly in the synthesis of serotonin.
Tryptophan: The precursor to 5-Hydroxytryptophan, also involved in serotonin synthesis.
Serotonin: The neurotransmitter synthesized from 5-Hydroxy-DL-tryptophan.
Uniqueness
5-Hydroxy-DL-tryptophan ethyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This esterification can enhance its solubility and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H16N2O3 |
---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3 |
InChI-Schlüssel |
HIHZWVKQSWRKCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.